Cytidine is a pyrimidine nucleoside formed by the attachment of cytosine to a ribose sugar via a β-N(1)-glycosidic bond. It is a white, crystalline solid that is highly soluble in water but only slightly soluble in ethanol . Cytidine plays a critical role as a building block of ribonucleic acid (RNA), contributing to the structure and function of various biological molecules. In humans, dietary cytidine can be converted into uridine, which is believed to mediate some of cytidine's metabolic effects .
In laboratory settings, cytidine can also react with various reagents for chemical modifications, such as methylation or acylation, which are often used in biochemical research and drug development .
Cytidine exhibits several biological activities beyond its structural role in RNA. It has been implicated in regulating neuronal-glial glutamate cycling, with studies suggesting that cytidine supplementation may reduce levels of midfrontal/cerebral glutamate/glutamine . This property has led to interest in its potential use as a glutamatergic antidepressant drug. Furthermore, certain cytidine analogs have shown promise in pharmacological applications; for instance, KP-1461 acts as an anti-HIV agent by inducing viral mutagenesis .
Cytidine can be synthesized through several methods:
Cytidine has various applications in both research and medicine:
Studies have examined the interactions of cytidine with various biological systems and compounds. For example, research into its role in neurotransmitter cycling indicates potential interactions with glutamate receptors and related pathways . Additionally, investigations into its radical chemistry reveal how it interacts with reactive species like sulfate radicals, affecting its stability and reactivity under different conditions .
Cytidine shares structural similarities with several other nucleosides and nucleotides. Here are some comparable compounds:
Compound | Structure | Key Features |
---|---|---|
Deoxycytidine | Cytosine + deoxyribose | Lacks one oxygen atom compared to cytidine; important in DNA. |
Uridine | Uracil + ribose | Similar structure; involved in RNA but differs by having uracil instead of cytosine. |
Thymidine | Thymine + deoxyribose | Functions similarly to deoxycytidine but contains thymine; important for DNA synthesis. |
Adenosine | Adenine + ribose | Has adenine instead of cytosine; crucial for energy transfer (ATP). |
Cytidine's uniqueness lies primarily in its specific role within RNA and its metabolic conversion to uridine, which distinguishes it from other nucleosides that may serve different functions or participate in different biochemical pathways .
Cytidine’s molecular formula, C9H13N3O5, comprises a cytosine base and ribose sugar. The stereochemical configuration of the ribose moiety is defined as (2R,3R,4S,5R), ensuring the β-D-ribofuranosyl conformation critical for RNA stability. Key structural attributes include:
Property | Value | Source |
---|---|---|
Molecular weight | 243.22 g/mol | |
CAS registry number | 65-46-3 | |
IUPAC name | 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
SMILES | NC1=NC(=O)N(C=C1)[C@@H]1OC@HC@@H[C@H]1O |
The glycosidic bond adopts an anti-conformation, positioning the cytosine base perpendicular to the ribose ring, minimizing steric clashes. Nuclear magnetic resonance (NMR) studies confirm this configuration, with ¹H chemical shifts at 7.86 ppm (H5/H6 protons) and 5.90 ppm (ribose H1').
X-ray diffraction studies reveal cytidine’s orthorhombic crystal system (space group P212121) with unit cell dimensions a = 13.93 Å, b = 14.75 Å, c = 5.10 Å. The ribose ring adopts a C3'-endo (N-type) puckering, stabilized by intramolecular hydrogen bonds between O2' and O3' (2.7 Å). Key crystallographic parameters include:
Parameter | Value |
---|---|
Density | 1.53 g/cm³ |
Z (molecules per unit cell) | 4 |
Hydrogen-bonding network | O2'–O3', N3–O5' (2.9 Å) |
The β-D-ribofuranosyl conformation ensures optimal base stacking in RNA helices, while synthetic analogs like 2'-deoxycytidine (DNA component) lack the 2'-hydroxyl group, altering hydration and flexibility.
Cytidine’s structure diverges from synthetic nucleosides through targeted modifications that enhance therapeutic utility:
Fourier-transform infrared (FT-IR) spectroscopy highlights structural differences: cytidine exhibits 1660 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (NH₂ bend), whereas zebularine shows a shifted carbonyl peak at 1700 cm⁻¹.
The de novo pyrimidine synthesis pathway represents the primary route for cytidine biosynthesis, beginning with the formation of carbamoyl phosphate and culminating in the production of orotic acid, which serves as the immediate precursor to cytidine nucleotides [4] [8]. This pathway is fundamental to cellular metabolism and is tightly regulated through multiple enzymatic control mechanisms [33] [35].
The first committed step in de novo pyrimidine synthesis involves carbamoyl phosphate synthetase II, which catalyzes the conversion of glutamine, bicarbonate, and adenosine triphosphate to carbamoyl phosphate [34] [35]. This enzyme represents the rate-limiting step in mammalian pyrimidine biosynthesis and is subject to complex allosteric regulation [33]. The enzyme exhibits feedback inhibition by uridine triphosphate and is activated by 5-phosphoribosyl diphosphate [33] [34]. Phosphorylation by mitogen-activated protein kinase significantly alters the enzyme's regulatory properties, reducing sensitivity to uridine triphosphate inhibition while increasing responsiveness to 5-phosphoribosyl diphosphate activation [35].
The second enzymatic step involves aspartate transcarbamoylase, which catalyzes the condensation of carbamoyl phosphate with aspartate to form carbamoyl aspartate [37] [40]. This enzyme demonstrates remarkable allosteric behavior, existing in two conformational states designated as tense and relaxed [37]. The enzyme is inhibited by cytidine triphosphate and uridine triphosphate in a synergistic manner, while adenosine triphosphate and guanosine triphosphate function as activators [37]. The regulatory mechanism involves nucleotide binding approximately 60 angstroms from the active site, inducing structural alterations that modulate catalytic activity [40].
Dihydroorotate dehydrogenase catalyzes the oxidation of dihydroorotate to orotate and represents the only mitochondrial enzyme in the pyrimidine biosynthesis pathway [38] [52]. This flavin mononucleotide-containing enzyme is located on the outer surface of the inner mitochondrial membrane and utilizes ubiquinone as its electron acceptor [38] [52]. The enzyme demonstrates a stepwise mechanism in Class 2 variants, where carbon-hydrogen bond breaking precedes equilibration to orotic acid [52]. Recent studies have revealed that dihydroorotate dehydrogenase physically associates with respiratory complexes II and III, linking pyrimidine biosynthesis to mitochondrial bioenergetics [38].
Enzyme | Substrate | Km Value | Reference |
---|---|---|---|
Carbamoyl Phosphate Synthetase II | Ammonia | 166 μM (high ATP) | [33] |
Carbamoyl Phosphate Synthetase II | Ammonia | 26 μM (low ATP) | [33] |
Carbamoyl Phosphate Synthetase II | Bicarbonate | 1.4 mM | [33] |
Dihydroorotate Dehydrogenase | Dihydroorotate | Variable by species | [52] |
The conversion of orotic acid to orotidine monophosphate is catalyzed by orotate phosphoribosyltransferase, which utilizes 5-phosphoribosyl diphosphate as a cosubstrate [31] [53]. In mammals, this enzyme exists as part of a bifunctional complex designated uridine monophosphate synthase, where orotate phosphoribosyltransferase occupies the amino-terminal domain [31]. The reaction proceeds through the hydrolysis of pyrophosphate, making it thermodynamically irreversible [31]. Lysine acetylation has been identified as a regulatory mechanism, with acetylation at lysine 26 and lysine 103 significantly reducing catalytic efficiency [53].
The salvage pathway provides an alternative route for cytidine nucleotide synthesis, utilizing preformed nucleosides rather than synthesizing the pyrimidine ring de novo [15]. Uridine cytidine kinase 2 serves as the central enzyme in this pathway, catalyzing the phosphorylation of cytidine to cytidine monophosphate [11] [12].
Uridine cytidine kinase 2 functions as a tetramer with a molecular mass of approximately 112 kilodaltons [11]. The enzyme active site comprises a five-stranded β-sheet surrounded by five α-helices and a β-hairpin loop [11]. The β-hairpin loop forms a significant portion of the binding pocket and modulates substrate binding and product release [11]. Binding specificity is determined by histidine 117 and tyrosine 112 residues, which form hydrogen bonds with the 4-amino group of cytidine or the 6-oxo group of uridine [11]. A magnesium ion coordinates with glutamate 135, serine 34, and aspartate 62 within the active site [11].
The catalytic mechanism involves aspartate 62 as the key catalytic residue, which deprotonates the 5'-hydroxyl group of the nucleoside substrate [11] [13]. This activation enables nucleophilic attack on the γ-phosphorus of adenosine triphosphate [11]. Structural analyses reveal that the aspartate 62 side chain undergoes conformational changes before and after the reaction, with the negatively charged residue moving away from the newly attached 5'-phosphate group following phosphorylation [11] [13].
Uridine cytidine kinase 2 demonstrates strict specificity for ribonucleosides, utilizing both adenosine triphosphate and guanosine triphosphate as phosphate donors [10] [14]. The enzyme does not phosphorylate deoxyribonucleosides or purine ribonucleosides [10]. Beyond physiological substrates, the enzyme can phosphorylate various nucleoside analogues including 6-azauridine, 5-azacytidine, 4-thiouridine, and 5-fluorocytidine [11] [14].
Substrate | Km Value | Vmax | Reference |
---|---|---|---|
Uridine | Variable by cell type | High activity | [12] |
Cytidine | Variable by cell type | High activity | [12] |
3-deazauridine | Enhanced sensitivity | Cytotoxic | [12] |
Uridine cytidine kinase 2 exhibits cytosolic localization under normal conditions [12]. However, co-expression with uridine cytidine kinase 1 results in nuclear translocation of uridine cytidine kinase 2, thereby impairing its normal function [12]. This interaction demonstrates a regulatory mechanism whereby uridine cytidine kinase 1 can modulate uridine cytidine kinase 2 activity through subcellular relocalization [12]. The enzyme shows elevated expression in rapidly dividing cells, including neuroblastoma and various tumor cell lines [12] [17].
Uridine cytidine kinase 2 represents the predominant isoform responsible for uridine and cytidine phosphorylation in mammalian cells [13]. The enzyme serves as the rate-limiting step in the pyrimidine nucleotide salvage pathway and plays crucial roles in the activation of cytotoxic pyrimidine ribonucleoside analogues [13]. Recent studies have identified uridine cytidine kinase 2 as a regulator of ribonucleoside metabolism, with implications for DNA replication fidelity and mutagenesis [18].
Metabolic engineering approaches have been extensively developed to enhance cytidine production in various microbial systems, focusing primarily on Escherichia coli and Bacillus subtilis as production hosts [19] [20] [21]. These strategies encompass multiple approaches including pathway optimization, gene knockout techniques, and transcriptional regulation modifications [22] [24].
The construction of cytidine-producing Escherichia coli strains typically begins with the deletion of genes involved in cytidine catabolism [24] [25]. The primary targets include cytidine deaminase, ribonucleoside hydrolase A, ribonucleoside hydrolase B, and ribonucleoside hydrolase C [24]. These deletions prevent cytidine degradation and redirect metabolic flux toward cytidine accumulation [24]. Additional engineering involves blocking cytidine monophosphate degradation pathways to enhance cytidine monophosphate accumulation [19] [25].
Enhancement of 5-phosphoribosyl diphosphate supply represents a critical strategy for improving cytidine production [19] [25]. This activated ribose derivative serves as the essential building block for nucleotide synthesis and often becomes rate-limiting in engineered systems [54] [56]. Overexpression of ribose-phosphate diphosphokinase and optimization of the pentose phosphate pathway have been employed to increase 5-phosphoribosyl diphosphate availability [19] [25].
Advanced engineering strategies have focused on direct cytidine monophosphate production through systematic metabolic modifications [19] [25]. The integration of cytidine monophosphate diphosphate hydrolase expression significantly enhances cytidine monophosphate titers while reducing orotic acid accumulation [19]. Blocking cytidine monophosphate phosphorylation through targeted gene deletions further increases product accumulation [25].
Engineering Strategy | Cytidine/CMP Titer | Fold Improvement | Reference |
---|---|---|---|
Basic gene deletions | 4.5 mg/L cytidine | Baseline | [24] |
Enhanced PRPP supply | 417.9 mg/L CMP | 134.7-fold | [19] |
Fed-batch optimization | 15.3 g/L CMP | >3000-fold | [24] |
ARTP mutagenesis | 15.7 g/L cytidine | >3000-fold | [20] |
Bacillus subtilis engineering has focused on transcriptional regulator modifications to enhance cytidine production [22]. Knockout of pyrimidine regulatory protein significantly enhances the pyrimidine metabolic pathway and promotes cytidine synthesis [22]. This approach achieved cytidine titers of 0.67 grams per liter in shake flask fermentation [22]. Subsequent modifications of catabolite control protein A, which regulates carbon-nitrogen metabolism, further increased cytidine production to 2.03 grams per liter [22].
The implementation of modular metabolic engineering approaches in Bacillus subtilis has demonstrated remarkable success in cytidine production [21]. Initial modifications blocking cytidine degradation and enhancing de novo synthesis pathways achieved 0.88 grams per liter [21]. Sequential enhancement of aspartate and glutamine synthesis pathways increased production to 3.83 grams per liter [21]. Final optimization of the pentose phosphate pathway to increase 5-phosphoribosyl diphosphate synthesis elevated cytidine titers to 7.03 grams per liter [21].
Fed-batch fermentation strategies have proven essential for achieving industrial-scale cytidine production [21] [22]. Optimized fed-batch processes in 5-liter fermenters have achieved cytidine titers reaching 31.41 grams per liter, representing a 4.47-fold improvement over shake flask fermentation [21]. Critical parameters include glucose feeding strategies, pH control, and dissolved oxygen management [22] [24].
Recent advances have incorporated atmospheric room temperature plasma mutagenesis combined with high-throughput screening to develop superior cytidine-producing strains [20]. This approach generated mutant Escherichia coli strains with enhanced tolerance to uridine monophosphate structural analogues and improved genetic stability [20]. Combined with targeted gene knockouts using clustered regularly interspaced short palindromic repeats technology, these strains achieved cytidine titers of 15.7 grams per liter with yields of 0.164 grams per gram glucose [20].
Parameter | Optimal Range | Production Impact | Reference |
---|---|---|---|
pH | 6.8-7.2 | Enzyme stability | [20] [22] |
Temperature | 37°C | Maximum growth rate | [20] [24] |
Dissolved Oxygen | 30-50% | Respiratory metabolism | [20] [22] |
Glucose Feed Rate | 0.1-0.3 g/L maintained | Carbon flux control | [24] [25] |
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